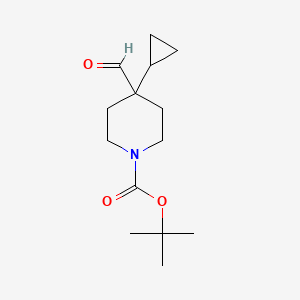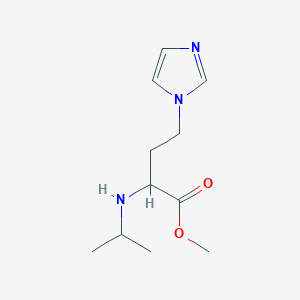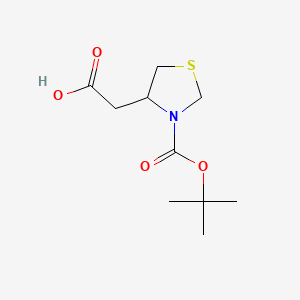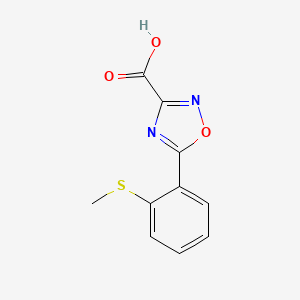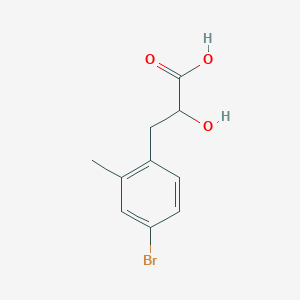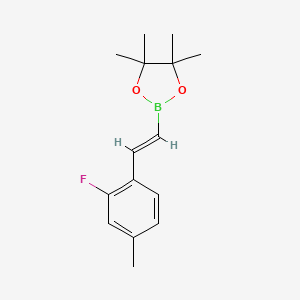
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid typically involves the alkylation of 1H-1,2,3-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Another method involves the alkylation of 1H-1,2,3-triazole with a suitable alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid may involve continuous flow processes that are atom economical, highly selective, and environmentally benign. These methods often utilize metal-free conditions and efficient construction of the triazole ring .
化学反応の分析
Types of Reactions
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
科学的研究の応用
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of 2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can coordinate with metal ions, which can inhibit the activity of metalloenzymes . Additionally, the compound can form hydrogen bonds with biological macromolecules, affecting their function .
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole: A tautomeric form of 2H-1,2,3-triazole, known for its proton conduction properties.
1,2,4-Triazole: Another triazole derivative with applications in medicinal chemistry.
Benzothiazole-Triazole Hybrids: Known for their antidiabetic activity.
Uniqueness
2-methyl-2-(1H-1,2,3-triazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential as a versatile building block in synthetic chemistry make it a valuable compound for various applications.
特性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-methyl-2-(2H-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c1-6(2,5(10)11)4-3-7-9-8-4/h3H,1-2H3,(H,10,11)(H,7,8,9) |
InChIキー |
SJDJPICARIYVNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NNN=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


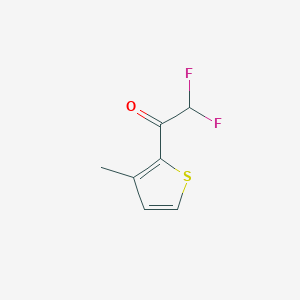
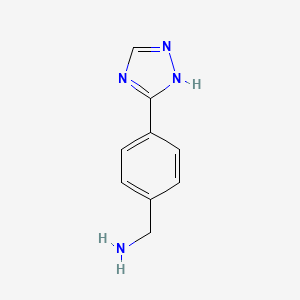

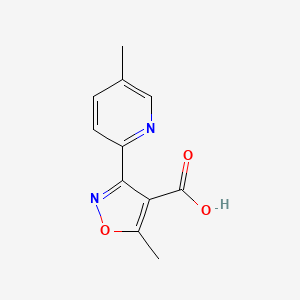
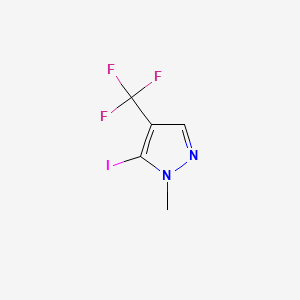

![4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
